Molecular Weight Differentiation: Methylene-Spacer Contribution to Scaffold Mass and Derivatization Capacity
The target compound (MW 220.31 g/mol) occupies a narrow mass window that distinguishes it from both lighter and heavier thiazole-sulfonamide analogs. The directly attached sulfonamide comparator 2,4-dimethyl-1,3-thiazole-5-sulfonamide (CAS 80466-90-6) has a lower MW of 192.25 g/mol, while the brominated analog (5-bromothiazol-2-yl)methanesulfonamide (CAS 1312537-37-3) is heavier at 257.1 g/mol . The target compound's intermediate MW, conferred by the methylene spacer (–CH₂–, contributing ~14 g/mol), positions it within the optimal fragment range (MW ≤ 300) for fragment-based drug discovery while retaining sufficient mass for meaningful target engagement .
| Evidence Dimension | Molecular weight (MW, g/mol) |
|---|---|
| Target Compound Data | 220.31 g/mol (C₇H₁₂N₂O₂S₂); methylene-linked methanesulfonamide at thiazole 5-position |
| Comparator Or Baseline | Comparator 1: 2,4-Dimethyl-1,3-thiazole-5-sulfonamide (CAS 80466-90-6), MW 192.25 g/mol (sulfonamide directly attached, no spacer). Comparator 2: (5-Bromothiazol-2-yl)methanesulfonamide (CAS 1312537-37-3), MW 257.1 g/mol (brominated, different substitution). |
| Quantified Difference | +28.06 g/mol vs. Comparator 1 (spacer + methanesulfonamide orientation difference); −36.79 g/mol vs. Comparator 2 (absence of bromine atom). |
| Conditions | Calculated molecular weights based on molecular formulas; verified via Kuujia and Chemsrc chemical property databases. |
Why This Matters
The intermediate MW with methylene-spacer architecture offers a distinct balance between synthetic tractability and fragment-like properties, directly influencing downstream lead-optimization strategies where every 14 Da of mass addition impacts ligand efficiency metrics.
- [1] Kuujia.com. CAS No. 1865582-48-4: N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]methanesulfonamide. MW 220.31 g/mol. https://www.kuujia.com/cas-1865582-48-4.html (accessed 2026-04-29). View Source
- [2] Congreve M, Carr R, Murray C, Jhoti H. A 'Rule of Three' for fragment-based lead discovery? Drug Discov Today. 2003;8(19):876-877. doi:10.1016/S1359-6446(03)02831-9. View Source
